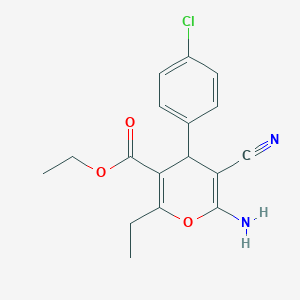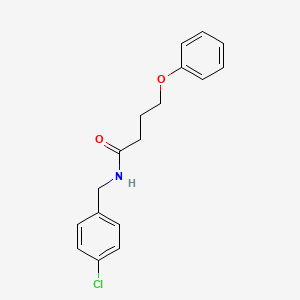
N-(4-chlorobenzyl)-4-phenoxybutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-4-phenoxybutanamide, also known as CB-13, is a chemical compound that belongs to the class of synthetic cannabinoids. CB-13 was first synthesized in 2008 by a group of researchers at the University of Aberdeen, Scotland. Since then, CB-13 has gained significant attention from the scientific community due to its potential therapeutic properties.
Mecanismo De Acción
N-(4-chlorobenzyl)-4-phenoxybutanamide acts on the endocannabinoid system, which is a complex network of receptors and signaling molecules that regulate various physiological processes, including pain, inflammation, and mood. N-(4-chlorobenzyl)-4-phenoxybutanamide binds to the CB1 and CB2 receptors, which are found in the brain, immune system, and other tissues. This binding leads to the activation of various signaling pathways, which ultimately result in the therapeutic effects of N-(4-chlorobenzyl)-4-phenoxybutanamide.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-4-phenoxybutanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and multiple sclerosis. N-(4-chlorobenzyl)-4-phenoxybutanamide has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-chlorobenzyl)-4-phenoxybutanamide in lab experiments include its well-defined chemical structure, high potency, and selectivity for the CB1 and CB2 receptors. However, its limited solubility in water and low bioavailability may pose challenges in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(4-chlorobenzyl)-4-phenoxybutanamide. One area of interest is the development of N-(4-chlorobenzyl)-4-phenoxybutanamide analogs with improved pharmacokinetic properties. Another area of interest is the investigation of N-(4-chlorobenzyl)-4-phenoxybutanamide's potential use in the treatment of various medical conditions, including chronic pain, epilepsy, and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms of action of N-(4-chlorobenzyl)-4-phenoxybutanamide and its potential side effects.
Métodos De Síntesis
The synthesis of N-(4-chlorobenzyl)-4-phenoxybutanamide involves a multi-step process that starts with the reaction of 4-chlorobenzyl chloride with 4-phenoxybutyric acid. The resulting product is then subjected to a series of chemical reactions, including esterification, amidation, and reduction, to yield N-(4-chlorobenzyl)-4-phenoxybutanamide. The overall yield of the synthesis process is around 30%.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-4-phenoxybutanamide has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. N-(4-chlorobenzyl)-4-phenoxybutanamide has also been studied for its potential use in the treatment of various medical conditions, including multiple sclerosis, epilepsy, and chronic pain.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c18-15-10-8-14(9-11-15)13-19-17(20)7-4-12-21-16-5-2-1-3-6-16/h1-3,5-6,8-11H,4,7,12-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJMVTVABQCBSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-4-phenoxybutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

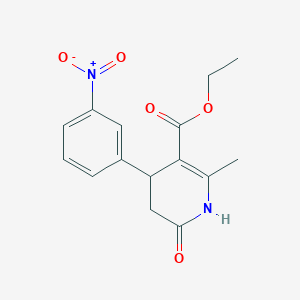
![4-(4-cyclohexylphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5118804.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-pyridinamine](/img/structure/B5118817.png)
![2-chloro-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5118818.png)
![5-(4-chloro-3-nitrophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5118836.png)
![6-[5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B5118843.png)
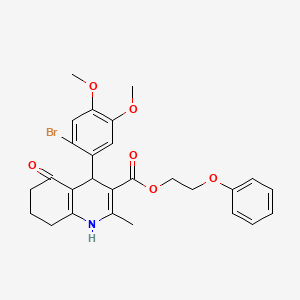

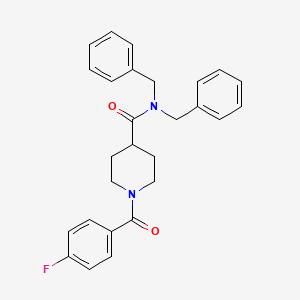
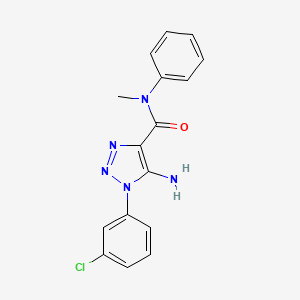
![2-chloro-N-(1-{1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5118883.png)
